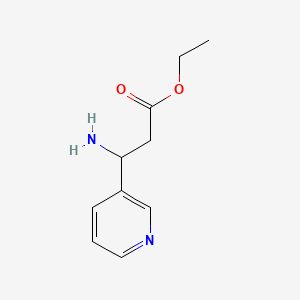

Ethyl 3-amino-3-(pyridin-3-yl)propanoate

Description

Importance of β-Amino Esters in Organic Synthesis and Chemical Biology

β-Amino esters are valuable building blocks in organic chemistry, serving as precursors to a wide array of more complex molecules, including peptides, alkaloids, and various pharmaceuticals. Their utility stems from the presence of two reactive functional groups—the amino group and the ester group—which can be selectively modified. These compounds are key intermediates in the synthesis of β-lactams, an important class of antibiotics. In the realm of chemical biology, β-amino acids and their ester derivatives are of great interest as they can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation.

The synthesis of β-amino esters can be achieved through various methods, including the rhodium(II) prolinate-catalyzed intermolecular C–H insertion between methyl aryldiazoacetates and a bis-silyl protected methylamine. chemscene.com Another common approach is the Mannich-type reaction, which involves the reaction of an aldehyde, an amine, and an enolizable carbonyl compound. Furthermore, the aza-Michael addition of amines to α,β-unsaturated esters provides a direct route to β-amino esters.

The Pyridine (B92270) Moiety: A Versatile Scaffold in Chemical Research

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. google.com This structural feature imparts unique properties to the molecule, including basicity, the ability to form hydrogen bonds, and the capacity to act as a ligand for metal catalysts. researchgate.net The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds and FDA-approved drugs. researchgate.net Its presence can influence a molecule's solubility, pharmacokinetic profile, and binding affinity to biological targets. bldpharm.com Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. google.comchemicalbook.comtcichemicals.com

Overview of Research Directions for Ethyl 3-amino-3-(pyridin-3-yl)propanoate within β-Amino Ester Chemistry

Given the established importance of both β-amino esters and the pyridine moiety, research into this compound would likely focus on several key areas. The primary synthetic route to this compound is expected to be the Michael addition of 3-aminopyridine (B143674) to ethyl acrylate (B77674). While specific, peer-reviewed protocols for this exact reaction are not readily found, numerous patents describe similar syntheses for the isomeric ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the production of the anticoagulant drug Dabigatran. researchgate.netpatsnap.com These procedures typically involve heating the reactants in a solvent, sometimes with a catalyst. google.com

The biological evaluation of this compound would be a logical next step. Given that many pyridine-containing compounds exhibit biological activity, it would be of interest to screen this molecule for various therapeutic properties, such as anticancer or antimicrobial effects. Furthermore, this compound could serve as a valuable starting material for the synthesis of more complex molecules, such as peptidomimetics or novel heterocyclic systems, by leveraging the reactivity of its amino and ester functionalities. The development of asymmetric syntheses to obtain enantiomerically pure forms of the molecule would also be a significant area of research, as the stereochemistry of such compounds is often crucial for their biological activity.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8/h3-5,7,9H,2,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOOQSWLTJJSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies

Reactions at the Amino Group: Functionalization and Protection

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amine allows for straightforward acylation and alkylation reactions.

Acylation is commonly performed to introduce an amide linkage. This is a widely used transformation in drug discovery to create more complex molecules. For instance, while not directly involving the title compound, the synthesis of derivatives like Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate demonstrates the feasibility of acylating a propanoate backbone that contains a pyridine (B92270) moiety. researchgate.net In a typical laboratory setting, the acylation of Ethyl 3-amino-3-(pyridin-3-yl)propanoate can be achieved using various acylating agents.

Alkylation introduces alkyl groups onto the amino function, leading to secondary or tertiary amines. These reactions typically proceed via nucleophilic substitution with alkyl halides or through reductive amination.

| Reaction Type | Reagent Class | Product Type |

| Acylation | Acyl chlorides, Anhydrides | N-Acyl-3-amino-3-(pyridin-3-yl)propanoate |

| Alkylation | Alkyl halides | N-Alkyl-3-amino-3-(pyridin-3-yl)propanoate |

Amination and Reductive Amination

The primary amine of this compound can act as a nucleophile in reactions with aldehydes or ketones to form an imine intermediate, which is then reduced in situ to a secondary amine. This process is known as reductive amination (or reductive alkylation). organic-chemistry.orgrsc.org This method is highly efficient for creating substituted amines and avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides. organic-chemistry.org A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being common choices. google.com

| Reactant | Reducing Agent | Product |

| Aldehyde (R'-CHO) | NaBH(OAc)₃ | Ethyl 3-(alkylamino)-3-(pyridin-3-yl)propanoate |

| Ketone (R'-C(O)-R'') | NaBH₃CN | Ethyl 3-(dialkylamino)-3-(pyridin-3-yl)propanoate |

Transformations of the Ester Moiety

The ethyl ester group provides another site for chemical modification, offering pathways to β-amino acids, other esters, and primary alcohols.

Hydrolysis to β-Amino Acids

The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-3-(pyridin-3-yl)propanoic acid. This transformation is a fundamental step in many synthetic routes where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation. The existence of (S)-3-Amino-3-(pyridin-3-yl)propanoic acid as a commercially available compound underscores the viability of this hydrolytic process. bldpharm.com

General Hydrolysis Conditions:

| Condition | Reagents | Product |

|---|---|---|

| Basic | NaOH or KOH in H₂O/EtOH | 3-Amino-3-(pyridin-3-yl)propanoic acid salt |

Transesterification Processes

Transesterification allows for the conversion of the ethyl ester into other esters (e.g., methyl, benzyl, or tert-butyl esters). This reaction is typically catalyzed by an acid or a base in the presence of an excess of the desired alcohol. This process can be useful for altering the steric or electronic properties of the ester group or for introducing a more labile protecting group.

Reduction to Alcohols

The ester functionality can be reduced to a primary alcohol, yielding 3-amino-3-(pyridin-3-yl)propan-1-ol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. Sodium borohydride is generally not reactive enough to reduce esters but can be used under specific conditions with activating additives. The resulting amino alcohol is a valuable building block for further derivatization. The commercial availability of (S)-3-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride (B599025) suggests that this reduction is a well-established procedure. bldpharm.com

Typical Reduction Conditions:

| Reducing Agent | Solvent | Product |

|---|

Reactivity of the Pyridyl Nucleus

The inherent electronic properties of the pyridine ring are central to understanding the chemical behavior of this compound. The nitrogen atom's electronegativity leads to a polarized ring system, making it less susceptible to electrophilic attack compared to benzene, while rendering the positions ortho and para to the nitrogen more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further compounded in acidic media, typically used for EAS reactions, as the pyridine nitrogen undergoes protonation, forming a pyridinium (B92312) salt which is even more electron-deficient. wikipedia.org

For pyridine itself, electrophilic substitution, when forced under harsh conditions, typically occurs at the 3-position, as the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. In the case of this compound, the existing substituent at the 3-position, which contains an amino group, would further influence the regioselectivity of any potential EAS reactions. The amino group is an activating group and typically directs electrophiles to the ortho and para positions. However, in the context of the deactivated pyridine ring, predicting the outcome is complex.

Nucleophilic Attack on the Pyridine Ring (e.g., dearomatization)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. Such reactions can lead to addition products (dearomatization) or substitution products (nucleophilic aromatic substitution, SNAr), especially if a good leaving group is present.

While general principles of nucleophilic attack on pyridines are well-established, specific studies detailing the nucleophilic attack or dearomatization of this compound are scarce in the public domain. The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles could potentially add to the ring, leading to dearomatized intermediates.

Oxidation and Reduction of the Pyridine Ring

The pyridine ring can undergo both oxidation and reduction, although its stability can make these transformations challenging.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide. This transformation is typically achieved using peroxy acids. The resulting pyridine N-oxide exhibits altered reactivity; it is more susceptible to both electrophilic substitution (at the 4-position) and nucleophilic substitution (at the 2- and 4-positions) compared to the parent pyridine. While there are no specific reports on the oxidation of this compound, this remains a plausible derivatization strategy.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, most commonly through catalytic hydrogenation. This transformation significantly alters the molecule's geometry and electronic properties, converting the flat, aromatic ring into a saturated, three-dimensional structure. The specific conditions for the reduction of this compound, such as the choice of catalyst, pressure, and temperature, would need to be empirically determined.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single pot by combining three or more reactants. These reactions are characterized by their high atom economy and operational simplicity.

The structure of this compound, with its multiple functional groups, suggests its potential as a building block in MCRs. The secondary amine and the pyridine nitrogen could both participate in various bond-forming processes. For instance, the amino group could react with a carbonyl compound and an isocyanide in a Ugi-type reaction, or with an aldehyde and a β-ketoester in a Hantzsch-type pyridine synthesis.

However, a review of the available scientific literature did not yield specific examples of cascade or multicomponent reactions where this compound is explicitly used as a reactant. The development of such reactions would represent a novel approach to the synthesis of complex heterocyclic scaffolds based on this starting material.

Role As a Synthetic Building Block in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Compounds

The inherent reactivity of the amino and ester functionalities in Ethyl 3-amino-3-(pyridin-3-yl)propanoate makes it an ideal starting material for the synthesis of various advanced heterocyclic compounds. These heterocycles are often core structures in medicinal chemistry due to their diverse biological activities.

One of the prominent applications of β-amino esters is in the synthesis of dihydropyrimidinones (DHPMs) and their thio-analogs through the Biginelli reaction. This multicomponent reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgnih.gov While the classical Biginelli reaction utilizes a β-ketoester, modifications using β-amino esters as the active methylene (B1212753) component have been explored. In such a reaction, this compound could react with an aldehyde and urea, where the amino group and the adjacent methylene group would participate in the cyclocondensation, and the pyridinyl group would be incorporated at the 4-position of the resulting dihydropyrimidinone ring. This provides a direct route to pyridinyl-substituted DHPMs, which are of interest for their potential as calcium channel blockers and other pharmacological activities. wikipedia.org

Furthermore, the vicinal amino and ester groups can be utilized to construct other heterocyclic systems. For instance, reaction with hydrazides can lead to the formation of hydrazinopyrimidinones . Condensation with isocyanates or isothiocyanates can yield substituted pyrimidinones or thiopyrimidinones , respectively.

Another important class of heterocycles accessible from β-amino acids and their esters are 1,2,4-oxadiazoles . The general synthesis of these compounds often involves the cyclization of an N-acylamidoxime. While not a direct cyclization from the β-amino ester itself, it can be converted to a suitable precursor. For example, the amino group could be acylated, and the ester group converted to a hydrazide, which can then be further elaborated and cyclized to form a 1,3,4-oxadiazole (B1194373) ring. nih.gov These heterocycles are valued as bioisosteres for ester and amide groups in drug design.

The following table summarizes potential heterocyclic scaffolds that can be synthesized from this compound or its close derivatives.

| Heterocyclic Scaffold | General Synthetic Approach | Potential Biological Relevance |

| Dihydropyrimidinones | Biginelli-type multicomponent reaction | Calcium channel modulators, antihypertensive agents |

| Pyrimidinones | Cyclocondensation with isocyanates | Various, including enzyme inhibitors |

| 1,3,4-Oxadiazoles | Multi-step synthesis via hydrazide intermediates | Carbonyl bioisosteres, antimicrobial agents |

Incorporation into Peptidomimetic Structures and Oligomers

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nbinno.com β-amino acids are crucial building blocks in the design of peptidomimetics because their incorporation into a peptide backbone leads to the formation of β-peptides, which can adopt stable secondary structures like helices, sheets, and turns, similar to α-peptides. chemscene.com

The ribosomal incorporation of β-amino acids into peptides has been demonstrated, opening up possibilities for the biosynthetic production of modified peptides. researchgate.net While the efficiency of ribosomal incorporation of β-amino acids is generally lower than that of α-amino acids, engineered translation systems are being developed to improve this process. chemscene.comresearchgate.net The ability to incorporate residues like 3-amino-3-(pyridin-3-yl)propanoic acid into a growing polypeptide chain would significantly expand the chemical diversity of ribosomally synthesized peptides.

The synthesis of oligomers containing β-amino acids is typically achieved through standard solid-phase or solution-phase peptide synthesis protocols. The amino and carboxyl groups of the β-amino acid are protected and activated in a manner analogous to α-amino acid chemistry, allowing for their sequential coupling to form β-peptides or mixed α/β-peptides.

Utility in the Construction of Bioactive Scaffolds

The structural features of this compound make it an attractive scaffold for the development of various bioactive molecules, including enzyme inhibitors and receptor ligands. The pyridine (B92270) moiety can act as a key pharmacophoric element, while the β-amino ester portion provides a versatile handle for synthetic elaboration.

The β-amino acid scaffold is a key component in the design of inhibitors for several classes of enzymes, notably proteases.

Dipeptidyl Peptidase-IV (DPP-4) Inhibitors: DPP-4 is a serine protease that plays a crucial role in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes. mdpi.comresearchgate.net Many potent DPP-4 inhibitors, such as sitagliptin, are based on a β-amino acid scaffold. researchgate.netnih.gov These inhibitors typically mimic the dipeptide substrates of DPP-4. The β-amino group is crucial for interacting with the active site residues. The pyridine ring of this compound could be strategically employed to interact with specific pockets within the DPP-4 active site, potentially enhancing binding affinity and selectivity. mdpi.com For instance, some DPP-4 inhibitors feature pyridine derivatives that engage in interactions with residues like Arg125. nih.gov A synthetic route to a potential DPP-4 inhibitor could involve coupling the amino group of this compound with a suitable heterocyclic moiety known to bind to the S1 pocket of DPP-4, followed by further modifications.

Cathepsin Inhibitors: Cathepsins are a family of proteases involved in various physiological and pathological processes, including bone resorption and cancer metastasis. nih.govscispace.com The development of cathepsin inhibitors is an active area of research. β-amino acid derivatives have been explored as scaffolds for cathepsin inhibitors. For example, nitrile-based inhibitors derived from β-amino acids have shown potent inhibition of cysteine cathepsins like cathepsin K. sigmaaldrich.com The synthesis of such inhibitors could start from this compound by converting the ester to an amide and then to a nitrile, and by modifying the amino group with moieties that can interact with the S2 and S3 pockets of the enzyme. nih.gov

The table below outlines the potential of this compound as a scaffold for enzyme inhibitors.

| Target Enzyme | Rationale for Scaffold Use | Potential Synthetic Strategy |

| Dipeptidyl Peptidase-IV (DPP-4) | β-amino acid core mimics the natural substrate; pyridine can enhance binding. mdpi.comresearchgate.netnih.govnih.gov | Coupling with heterocycles targeting the S1 pocket. |

| Cathepsins | β-amino acid framework provides a backbone for positioning pharmacophoric groups. nih.govscispace.comsigmaaldrich.com | Conversion of the ester to a nitrile "warhead" and N-functionalization. |

The pyridine ring is a common feature in many biologically active molecules and is considered a "privileged" structure in medicinal chemistry. It can act as a hydrogen bond acceptor and participate in π-stacking interactions, making it a valuable component in the design of ligands for various receptors.

Nicotinic Acetylcholine Receptor (nAChR) Ligands: The nAChRs are ligand-gated ion channels that are targets for the treatment of cognitive disorders like Alzheimer's disease and for smoking cessation aids. researchgate.netnih.gov The endogenous ligand for these receptors is acetylcholine, and many synthetic ligands, including nicotine (B1678760) itself, contain a pyridine ring. The pyridin-3-yl group in this compound is structurally similar to the pyridine ring in nicotine. This makes the compound an interesting starting point for the synthesis of novel nAChR ligands. The amino and ester groups can be modified to introduce other functionalities that can modulate the affinity and selectivity for different nAChR subtypes, such as the α4β2 and α7 subtypes. nih.govnih.gov

Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers that have shown great promise as non-viral vectors for drug and gene delivery. researchgate.netrsc.orgnih.govfrontiersin.org They are typically synthesized through the Michael addition of a primary or secondary amine to a diacrylate ester. rsc.orgfrontiersin.org

This compound can be envisioned as a monomer precursor for the synthesis of novel PBAEs. The amino group can participate in the Michael addition polymerization with a diacrylate monomer. The resulting polymer would have a polyester (B1180765) backbone, which is susceptible to hydrolytic degradation, and pendant side chains containing the pyridin-3-yl group.

The presence of the pyridine ring in the side chains would impart unique properties to the polymer. Pyridine has a pKa of around 5.2, meaning it will become protonated and positively charged in acidic environments, such as those found in endosomes (pH 5.0-6.5) and the tumor microenvironment. nih.govnih.gov This pH-responsiveness is highly desirable for drug delivery systems. nih.govnih.gov The protonation of the pyridine rings would lead to an increase in the polymer's hydrophilicity, which can trigger the disassembly of nanoparticles and the release of the encapsulated drug or gene. rsc.orgnih.gov This "proton sponge" effect can also facilitate endosomal escape, a critical step for the intracellular delivery of therapeutics.

The synthesis of PBAEs with functional side chains, including those with nitrogen-containing heterocycles, has been reported. For instance, PBAEs with thiol-reactive pyridyldithio side chains have been developed for DNA delivery. nih.gov This demonstrates the feasibility of incorporating pyridine moieties into the PBAE backbone to achieve specific functionalities. The general synthetic scheme for producing a PBAE from a monomer like this compound would involve its reaction with a diacrylate, such as 1,4-butanediol (B3395766) diacrylate, often at elevated temperatures. researchgate.netfrontiersin.org

The properties of the resulting PBAE, such as its molecular weight and charge density, can be tuned by adjusting the stoichiometry of the monomers and by end-capping the polymer chains with other functional groups. nih.gov These polymers can then be formulated into nanoparticles with therapeutic agents for targeted delivery.

Advanced Spectroscopic and Structural Elucidation Studies

X-ray Crystallographic Analysis of Conformational Preferences and Crystal Packing

A definitive analysis of the solid-state structure of Ethyl 3-amino-3-(pyridin-3-yl)propanoate would be accomplished through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the unequivocal determination of bond lengths, bond angles, and torsion angles.

Conformational Preferences: The analysis would reveal the preferred conformation of the molecule in the crystalline state. Key conformational features of interest include the torsion angles along the C-C backbone of the propanoate chain, the orientation of the pyridin-3-yl group relative to the chiral center, and the conformation of the ethyl ester group. This data is crucial for understanding the molecule's intrinsic steric and electronic preferences, which influence its biological activity and chemical reactivity.

Crystal Packing and Intermolecular Interactions: The crystallographic data would also elucidate how individual molecules pack together to form the crystal lattice. This analysis identifies and quantifies intermolecular interactions such as hydrogen bonds (e.g., between the amino group and the ester's carbonyl oxygen or the pyridine (B92270) nitrogen of an adjacent molecule), π-π stacking between pyridine rings, and van der Waals forces. Understanding these interactions is fundamental to predicting the material's physical properties, such as melting point and solubility.

A data table, as shown below, would typically summarize the key crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₄N₂O₂ |

| Formula Weight | 194.23 g/mol |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a, b, c (Å) | [Hypothetical values] |

| α, β, γ (°) | [Hypothetical values] |

| Volume (ų) | [Hypothetical value] |

| Z (molecules/cell) | [Hypothetical value] |

| Key Hydrogen Bonds (D-H···A) | [e.g., N-H···O, N-H···N] |

| π-π Stacking Distance (Å) | [Hypothetical value, if present] |

Note: This table contains placeholder information as specific experimental data is not available.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

High-resolution NMR spectroscopy is an indispensable tool for confirming the structure, assigning stereochemistry, and studying the dynamic behavior of this compound in solution.

Stereochemical Assignment: For a chiral molecule, specific NMR experiments can determine the relative and absolute configuration.

¹H NMR: The chemical shifts and coupling constants (J-values) of the protons on the propanoate backbone (at C2 and C3) are highly sensitive to their dihedral angle, which can be related to the molecule's conformation using the Karplus equation.

NOESY/ROESY: Nuclear Overhauser Effect experiments would reveal through-space proximity between protons, providing critical information about the preferred solution-state conformation and the relative orientation of the pyridine ring and the ethyl ester group.

Conformational Dynamics: Variable-temperature NMR studies can be used to investigate the flexibility of the molecule and the energy barriers between different conformations. Changes in chemical shifts or the coalescence of signals as temperature changes can provide quantitative data on the rates of conformational exchange.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data (Hypothetical)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine C2' | [Hypothetical value] | [Hypothetical value] |

| Pyridine C4' | [Hypothetical value] | [Hypothetical value] |

| Pyridine C5' | [Hypothetical value] | [Hypothetical value] |

| Pyridine C6' | [Hypothetical value] | [Hypothetical value] |

| Propanoate C2 | [Hypothetical value] | [Hypothetical value] |

| Propanoate C3 | [Hypothetical value] | [Hypothetical value] |

| Ester -OCH₂- | [Hypothetical value] | [Hypothetical value] |

| Ester -CH₃ | [Hypothetical value] | [Hypothetical value] |

Note: This table is for illustrative purposes only. Solvent and standard reference would be specified in an actual study.

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy provide a vibrational fingerprint of the molecule, offering detailed insights into its functional groups and the nature of hydrogen bonding.

Molecular Fingerprinting: Each spectrum contains a unique pattern of absorption (IR) or scattering (Raman) bands corresponding to specific vibrational modes (e.g., stretching, bending) of the molecule's covalent bonds. Key characteristic bands would include:

N-H stretching vibrations of the primary amine.

C=O stretching of the ester group.

C-O stretching of the ester.

C=C and C=N stretching vibrations within the pyridine ring.

Hydrogen Bonding Analysis: The presence of hydrogen bonding significantly influences the frequency and shape of the vibrational bands, particularly the N-H and C=O stretching modes. In a condensed phase, a broadening and red-shift (shift to lower wavenumber) of the N-H stretching band compared to its gas-phase value would be strong evidence for hydrogen bonding. The extent of this shift can be correlated with the strength of the hydrogen bond.

Table 3: Hypothetical Key Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| N-H Stretch (Amine) | [e.g., 3400-3200] | [e.g., 3400-3200] |

| C-H Stretch (Aromatic) | [e.g., 3100-3000] | [e.g., 3100-3000] |

| C-H Stretch (Aliphatic) | [e.g., 3000-2850] | [e.g., 3000-2850] |

| C=O Stretch (Ester) | [e.g., 1735-1715] | [e.g., 1735-1715] |

| C=C/C=N Stretch (Ring) | [e.g., 1600-1450] | [e.g., 1600-1450] |

Note: Values are typical ranges and would be precisely determined experimentally.

Advanced Mass Spectrometry for Structural Confirmation and Purity Assessment

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of this compound and assessing its purity.

Structural Confirmation: High-resolution mass spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to determine the accurate mass of the protonated molecule [M+H]⁺. This experimental mass would be compared to the theoretical exact mass calculated from the molecular formula (C₁₀H₁₄N₂O₂), confirming the elemental composition with high confidence (typically within 5 ppm).

Purity Assessment and Fragmentation: Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecule. By isolating the parent ion ([M+H]⁺) and inducing fragmentation, a characteristic spectrum of daughter ions is produced. This fragmentation pattern provides structural information, for example, showing the loss of the ethoxy group (-OC₂H₅) or cleavage at the C2-C3 bond, further corroborating the proposed structure. This technique is also highly effective for identifying and quantifying impurities.

Table 4: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Ionization Mode | ESI+ |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Theoretical Mass [M+H]⁺ | 195.1128 Da |

| Measured Mass [M+H]⁺ | [Hypothetical value, e.g., 195.1126 Da] |

| Mass Error | [Hypothetical value, e.g., < 2 ppm] |

| Key MS/MS Fragments (m/z) | [e.g., Loss of C₂H₅OH, Pyridyl-CHNH₂⁺] |

Note: This table is for illustrative purposes. Specific fragments and their relative intensities would be determined experimentally.

Chiral Chromatographic Methods (HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral compound, determining its enantiomeric purity is critical. Chiral chromatography is the gold standard for this analysis.

Methodology: The separation of the two enantiomers (R and S) would be achieved using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP).

Chiral HPLC: A column containing a chiral selector (e.g., a polysaccharide-based phase like Chiralpak® or a protein-based phase) would be used. The two enantiomers interact diastereomerically with the CSP, leading to different retention times and allowing for their separation and quantification.

Chiral GC: For GC analysis, the compound might first require derivatization (e.g., acylation of the amine) to increase its volatility. The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative.

Enantiomeric Excess (e.e.) Determination: Using a standard detector (e.g., UV for HPLC, FID for GC), the peak areas for the two separated enantiomers are integrated. The enantiomeric excess is then calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100, where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. This analysis is crucial for quality control in asymmetric synthesis.

Table 5: Hypothetical Chiral HPLC Separation Parameters

| Parameter | Description |

|---|---|

| Column | [e.g., Chiralpak AD-H] |

| Mobile Phase | [e.g., Hexane/Isopropanol/Diethylamine mixture] |

| Flow Rate | [e.g., 1.0 mL/min] |

| Detection | [e.g., UV at 254 nm] |

| Retention Time (S) | [Hypothetical value, e.g., 8.5 min] |

| Retention Time (R) | [Hypothetical value, e.g., 10.2 min] |

| Resolution (Rs) | [Hypothetical value, e.g., > 1.5] |

Note: This table is for illustrative purposes. The elution order and conditions are hypothetical.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like Ethyl 3-amino-3-(pyridin-3-yl)propanoate. These methods offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of the molecule's behavior.

The foundational step in the computational study of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For a related compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to determine its ground state geometry. capes.gov.br This level of theory is widely used and has been shown to provide results that are in good agreement with experimental data from techniques like X-ray crystallography. The optimization process for this compound would similarly involve starting with an initial guess of the structure and iteratively solving the electronic Schrödinger equation to find the minimum energy conformation.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine-Containing Propanoate Derivative (Data derived from analogous compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (pyridine) | 1.34 | C-N-C (pyridine) | 117 |

| C-C (pyridine) | 1.39 | N-C-C (pyridine) | 123 |

| C-N (amino) | 1.46 | C-C-N (amino) | 110 |

| C=O (ester) | 1.21 | O=C-O (ester) | 124 |

| C-O (ester) | 1.35 | C-O-C (ester) | 116 |

Note: This data is illustrative and based on typical values for similar functional groups and may not represent the exact values for this compound.

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties, which can then be compared with experimental spectra for validation. Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) are commonly performed.

For the related compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, the calculated vibrational spectra using the DFT/B3LYP method showed excellent agreement with the experimental FT-IR and FT-Raman spectra. capes.gov.brconsensus.app This correlation allows for a detailed assignment of the vibrational modes of the molecule. A similar computational approach for this compound would aid in the interpretation of its experimental spectra, helping to identify characteristic peaks corresponding to the pyridine (B92270) ring, the amino group, and the ester functional group.

Conformational Landscape and Energy Profile Analysis

Molecules with rotatable bonds, such as the ethyl ester and the bond connecting the chiral center to the pyridine ring in this compound, can exist in multiple conformations. A thorough conformational analysis is crucial to identify the most stable conformers and to understand the molecule's flexibility.

Computational methods can be used to systematically rotate the flexible bonds and calculate the energy of each resulting conformation. This process generates a potential energy surface, from which the global and local energy minima can be identified. For a similar compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, the planarity of the molecule was a key finding from such analyses. consensus.app For this compound, the analysis would reveal the preferred orientations of the ethyl group and the pyridine ring relative to the rest of the molecule and the energy barriers between different conformations.

Analysis of Molecular Electrostatic Potential and Reactivity Descriptors (HOMO-LUMO, Fukui Functions)

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For ethyl 3-[(pyridin-2-yl)amino]propanoate, the MEP surface helps in identifying the prone reactive sites. consensus.app A similar analysis for this compound would highlight the nucleophilic character of the nitrogen atoms (both in the pyridine ring and the amino group) and the electrophilic character of the carbonyl carbon.

Frontier molecular orbital (HOMO and LUMO) analysis provides insights into the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Data derived from analogous compounds)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Note: These values are for illustrative purposes and are typical for similar organic molecules. The exact values for this compound would require specific calculations.

Fukui functions are another set of reactivity descriptors derived from DFT that can pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks within a molecule with greater precision than MEP alone. consensus.app

Molecular Dynamics Simulations and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While quantum chemical calculations are excellent for studying single molecules in the gas phase, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase (e.g., in a solvent or in a crystal lattice) over time. MD simulations can reveal the nature and dynamics of intermolecular interactions, such as hydrogen bonding and π-π stacking.

For this compound, MD simulations could model its interactions with water molecules, providing insights into its solubility and hydration shell. The amino group and the ester carbonyl group are potential hydrogen bond donors and acceptors, respectively. The pyridine ring can participate in π-π stacking interactions with other aromatic systems. In the solid state, these interactions play a crucial role in determining the crystal packing. For a related compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, the crystal structure revealed N-H···N hydrogen-bonded dimers. consensus.app

Tautomeric Equilibria and Proton Transfer Mechanism Studies

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a possibility for molecules containing both acidic and basic centers. For this compound, potential tautomerism could involve the migration of a proton from the amino group to the pyridine nitrogen or the carbonyl oxygen.

Computational studies can be used to calculate the relative energies of the different tautomers to predict their equilibrium populations. For various substituted pyridines, DFT calculations have been successfully used to study their tautomeric equilibria. acs.orgruc.dk

Furthermore, computational methods can elucidate the mechanisms of proton transfer reactions, either intramolecularly or intermolecularly assisted by solvent molecules. masterorganicchemistry.com This involves mapping the reaction pathway and calculating the activation energy barriers for proton transfer. For this compound, understanding the proton transfer between the amino group and the pyridine nitrogen is important for its acid-base properties and potential biological activity.

Future Research Perspectives and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to pyridine-containing propanoates often face challenges such as long reaction times, low yields, and the use of harsh catalysts. For instance, a known method for producing a related isomer involves reacting 2-aminopyridine (B139424) with ethyl acrylate (B77674), which can result in yields as low as 30% after 24 hours of reflux. google.com Another patented method for a similar compound, ethyl 3-(pyridin-2-ylamino)propanoate, uses trifluoromethanesulfonic acid as a catalyst. google.compatsnap.com While effective, this strong acid presents challenges in handling and environmental sustainability.

Future research must focus on developing greener and more efficient synthetic strategies. Key areas of exploration include:

Catalyst Development: Investigating alternative, milder, and recyclable catalysts is crucial. This includes exploring heterogeneous catalysts, organocatalysts, and biocatalysts (enzymes) that can operate under less demanding conditions, reduce waste, and be easily separated from the reaction mixture.

Process Optimization: Systematic optimization of reaction parameters such as temperature, pressure, solvent, and reactant ratios is needed to improve yields and reduce reaction times. Existing methods often require high temperatures (120-160 °C) and long durations (16-20 hours). google.compatsnap.com

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer significant advantages. Flow reactors can provide superior control over reaction parameters, enhance safety, improve scalability, and often lead to higher yields and purity in shorter timeframes.

Atom Economy: Designing synthetic routes with higher atom economy is a fundamental principle of green chemistry. This involves minimizing the formation of byproducts by maximizing the incorporation of all atoms from the starting materials into the final product. Tandem reactions, such as the one-pot reduction and esterification of a nitro-precursor using stannous chloride, represent a step in this direction for related compounds. nih.gov

Table 1: Comparison of Synthetic Routes for Pyridine-Containing Ethyl Propanoates

| Parameter | Route 1 (Reflux) google.com | Route 2 (Catalytic) google.compatsnap.comchemicalbook.com | Future Goal |

| Starting Materials | 2-Aminopyridine, Ethyl Acrylate | 2-Aminopyridine, Ethyl Acrylate | Readily available, renewable feedstocks |

| Catalyst | None | Trifluoromethanesulfonic Acid | Mild, recyclable, non-toxic |

| Temperature | 100 °C | 120-160 °C | Room temperature or slightly elevated |

| Reaction Time | 24 hours | 16-20 hours | < 1 hour |

| Yield | ~30% | Not specified, but implies improvement | >90% |

| Solvent | Not specified | Anhydrous Ethanol (B145695) | Green solvents (e.g., water, ionic liquids) |

Exploration of Novel Reactivity Patterns and Derivatizations

The molecular architecture of ethyl 3-amino-3-(pyridin-3-yl)propanoate features several reactive sites: the primary amino group, the ester functionality, and the pyridine (B92270) ring. A thorough exploration of its reactivity is essential for creating a diverse library of derivatives with potentially new applications.

Future research should investigate:

Amino Group Modifications: The primary amine is a versatile handle for various transformations, including acylation, alkylation, sulfonylation, and reductive amination, to introduce new functional groups and build molecular complexity.

Ester Group Transformations: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. nih.gov It can also be reduced to the corresponding amino alcohol, a valuable synthon in its own right.

Pyridine Ring Functionalization: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. More promising is its ability to undergo N-oxidation to form pyridine-N-oxides, which can then facilitate further functionalization.

Cyclization Reactions: The bifunctional nature of the molecule (amine and ester/acid) makes it an ideal precursor for synthesizing heterocyclic compounds, such as β-lactams, pyrimidinones, or other fused ring systems, which are common cores in medicinal chemistry.

Derivatizing Reagents: Systematic studies using various derivatizing agents, such as ethyl chloroformate (ECF) or 9-fluorenylmethyl chloroformate (FMOC), could be employed to create derivatives for analytical purposes or as intermediates for further synthesis. researchgate.net

Advanced Applications in Supramolecular Chemistry and Materials Science

The structural features of this compound make it an attractive building block (tecton) for constructing ordered, functional supramolecular assemblies and advanced materials.

Crystal Engineering: The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the N-H protons of the amino group are hydrogen bond donors. This donor-acceptor pairing can be exploited to form predictable and robust supramolecular synthons, such as hydrogen-bonded dimers or chains. researchgate.net Furthermore, the aromatic pyridine ring can participate in π-π stacking and C-H···π interactions, which are crucial for stabilizing three-dimensional crystal lattices. researchgate.netresearchgate.net Future work should focus on co-crystallization with other molecules to create multi-component crystals with tailored properties (e.g., for nonlinear optics or pharmaceutical formulations).

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen is an excellent ligand for coordinating with metal ions. By reacting this compound or its derivatives with various metal salts, it is possible to construct coordination polymers or MOFs. These materials are highly porous and have potential applications in gas storage, separation, and catalysis.

Polymer Science: Incorporating this molecule as a monomer into polymers could imbue the resulting materials with new functionalities. For instance, pyridine-based polymers have been investigated as high-efficiency adsorbents for environmental remediation. nih.gov The amino and ester groups provide additional handles for cross-linking or post-polymerization modification.

Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. researchgate.net Applying these tools to this compound presents a significant opportunity to overcome existing challenges.

Retrosynthetic Planning: ML models, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes. nih.govacs.org These tools can identify alternative starting materials and reaction pathways that a human chemist might overlook, potentially leading to more sustainable and cost-effective processes.

Reaction Outcome and Condition Prediction: AI algorithms can predict the outcome of a reaction, including yield and potential byproducts, under various conditions. researchgate.net This predictive power can drastically reduce the number of experiments needed to optimize the synthesis of this compound and its derivatives, saving time and resources.

Catalyst and Materials Discovery: ML can accelerate the discovery of new catalysts by screening virtual libraries of compounds for desired activity. nih.gov Similarly, it can predict the properties of novel derivatives or materials built from this scaffold, guiding experimental efforts toward the most promising candidates for applications in supramolecular chemistry or materials science. nih.gov Consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) are actively developing open-source tools to facilitate this integration. nih.govmit.edu

Active Learning: An "active learning" approach can be implemented where the ML model suggests the most informative experiments to perform next. acs.org This creates a closed loop where experimental data is used to continuously improve the model's accuracy, leading to a highly efficient optimization workflow.

Table 2: Potential AI/ML Applications for this compound Research

| Research Area | AI/ML Tool/Technique | Potential Impact |

| Synthesis Planning | Retrosynthesis Prediction Models | Discovery of more efficient and sustainable routes from cheaper starting materials. acs.org |

| Process Optimization | Bayesian Optimization, Neural Networks | Rapid identification of optimal reaction conditions (temperature, concentration, catalyst) to maximize yield. researchgate.net |

| Derivatization | Forward Reaction Prediction | Prediction of products from novel reactions; virtual screening of derivative libraries for desired properties. nih.gov |

| Materials Design | Generative Models, QSAR | In silico design of novel polymers or MOFs with targeted adsorption or catalytic properties. nih.gov |

By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key component of advanced functional molecules and materials.

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-amino-3-(pyridin-3-yl)propanoate, and what key reaction parameters influence yield?

The compound is typically synthesized via the Rodionov reaction , which involves the condensation of pyridine-3-carbaldehyde with ethyl cyanoacetate in the presence of ammonia or ammonium acetate under reflux conditions . Yield optimization requires precise control of:

- Temperature : Maintain 80–100°C to balance reaction rate and byproduct formation.

- Catalyst : Use of acidic (e.g., glacial acetic acid) or basic (e.g., sodium ethoxide) catalysts to stabilize intermediates .

- Solvent selection : Ethanol or methanol is preferred for solubility and ease of purification .

Post-synthesis, esterification with HCl can yield the hydrochloride salt for improved crystallinity .

Advanced: How can enantiomeric excess (ee) be optimized in the synthesis of chiral this compound derivatives?

Enantioselective synthesis strategies include:

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., (3R)-3-amino precursors) to direct stereochemistry .

- Asymmetric catalysis : Employ chiral ligands like BINAP with transition metals (e.g., Ru or Rh) during hydrogenation steps .

- Chromatographic resolution : Utilize chiral stationary phases (e.g., amylose or cellulose derivatives) for HPLC purification .

Validation via circular dichroism (CD) or X-ray crystallography (using SHELX software ) ensures stereochemical accuracy.

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies proton environments (e.g., pyridin-3-yl δ 8.3–8.6 ppm) and confirms ester/amino groups .

- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (N-H stretch) .

- Mass spectrometry (MS) : ESI-MS detects [M+H]⁺ ions for molecular weight verification (e.g., m/z 209.2 for C₁₁H₁₄N₂O₂) .

- Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N ratios .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to confirm IC₅₀ consistency .

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

- Molecular docking : Compare binding poses (e.g., AutoDock Vina) with structural analogs to identify key interactions (e.g., pyridine ring H-bonding vs. hydrophobic effects) .

Basic: What initial biological screening approaches are used to evaluate this compound’s activity?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates .

- Receptor binding : Radioligand displacement assays (e.g., for GABAₐ or serotonin receptors) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or HepG2) to assess therapeutic potential .

Advanced: How to design structure-activity relationship (SAR) studies for this compound derivatives?

- Substituent variation : Synthesize analogs with halogen (F, Cl) or methyl groups on the pyridine/phenyl rings to probe steric/electronic effects .

- Bioisosteric replacement : Replace the ester group with amides or ketones to modulate metabolic stability .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction motifs (e.g., amino group for H-bonding) .

Basic: What are common impurities formed during synthesis, and how are they removed?

- Byproducts : Unreacted pyridine-3-carbaldehyde or ethyl cyanoacetate residues.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity .

Advanced: What computational methods are effective in predicting the binding modes of this compound with biological targets?

- Molecular docking : AutoDock or Glide predicts binding poses in enzyme active sites (e.g., integrin αvβ6 ).

- MD simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 100-ns trajectories .

- QM/MM : Gaussian calculations evaluate electronic interactions (e.g., charge transfer with pyridine nitrogen) .

Basic: How is the stereochemistry of this compound confirmed experimentally?

- X-ray crystallography : Single-crystal analysis (via SHELXL ) resolves absolute configuration.

- Chiral HPLC : Compare retention times with enantiopure standards .

- Optical rotation : Measure [α]D²⁵ using a polarimeter (e.g., +15° for R-enantiomer) .

Advanced: How can solubility limitations of this compound in aqueous biological assays be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.